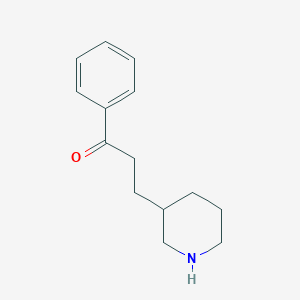
1-Phenyl-3-piperidin-3-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-piperidin-3-ylpropan-1-one, also known as PPP or α-PPP, is a synthetic compound that belongs to the cathinone family. It is a designer drug that has gained popularity in recent years due to its stimulating and euphoric effects. However, it is important to note that the use of PPP for recreational purposes is illegal and can have serious health consequences. In
作用機序
1-Phenyl-3-piperidin-3-ylpropan-1-one acts by inhibiting the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in increased stimulation of the central nervous system, leading to its euphoric and stimulating effects. 1-Phenyl-3-piperidin-3-ylpropan-1-one also acts as a serotonin reuptake inhibitor, which may contribute to its mood-enhancing effects.
Biochemical and physiological effects:
1-Phenyl-3-piperidin-3-ylpropan-1-one has been shown to have several biochemical and physiological effects on the body. It increases heart rate and blood pressure, leading to increased oxygen and glucose delivery to the brain. It also increases the release of several hormones, including cortisol and adrenaline, which can lead to increased energy and alertness. However, prolonged use of 1-Phenyl-3-piperidin-3-ylpropan-1-one can lead to several negative effects, including addiction, tolerance, and withdrawal symptoms.
実験室実験の利点と制限
1-Phenyl-3-piperidin-3-ylpropan-1-one has several advantages for use in lab experiments. It is a potent stimulant that can be used to study the effects of dopamine and norepinephrine on the brain. 1-Phenyl-3-piperidin-3-ylpropan-1-one is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, the use of 1-Phenyl-3-piperidin-3-ylpropan-1-one in lab experiments is limited by its potential for abuse and its illegal status.
将来の方向性
There are several future directions for research involving 1-Phenyl-3-piperidin-3-ylpropan-1-one. One area of interest is the development of new drugs that target the dopamine and norepinephrine systems, which may have therapeutic applications for conditions such as depression and attention deficit hyperactivity disorder. Another area of interest is the study of the long-term effects of 1-Phenyl-3-piperidin-3-ylpropan-1-one on the brain and body, which may help to inform public health policies regarding its use. Additionally, research into the synthesis and purification of 1-Phenyl-3-piperidin-3-ylpropan-1-one may lead to the development of new methods for synthesizing other drugs in the cathinone family.
合成法
1-Phenyl-3-piperidin-3-ylpropan-1-one can be synthesized through several methods, including the Leuckart-Wallach reaction and the reductive amination of 1-phenyl-3-acetylpyridinium. The Leuckart-Wallach reaction involves the reaction of phenylacetone with formamide, while the reductive amination method involves the reaction of phenylacetone with ammonia and a reducing agent such as sodium borohydride. Both methods result in the formation of 1-Phenyl-3-piperidin-3-ylpropan-1-one, which can be purified through recrystallization.
科学的研究の応用
1-Phenyl-3-piperidin-3-ylpropan-1-one has been used in scientific research to study its mechanism of action and its effects on the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, similar to other stimulants such as cocaine and amphetamines. 1-Phenyl-3-piperidin-3-ylpropan-1-one has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to its stimulant effects.
特性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
1-phenyl-3-piperidin-3-ylpropan-1-one |
InChI |
InChI=1S/C14H19NO/c16-14(13-6-2-1-3-7-13)9-8-12-5-4-10-15-11-12/h1-3,6-7,12,15H,4-5,8-11H2 |
InChIキー |
XQQFVUWNBQFWRH-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)CCC(=O)C2=CC=CC=C2 |
正規SMILES |
C1CC(CNC1)CCC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)
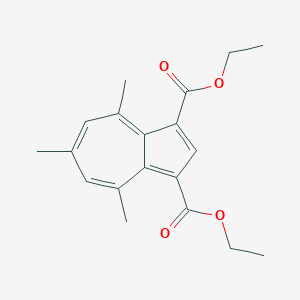

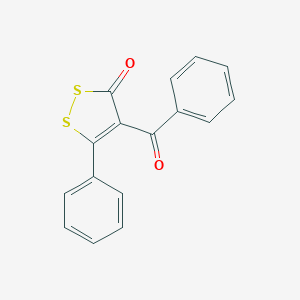
![2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B289756.png)
![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
![2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289758.png)
![2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)
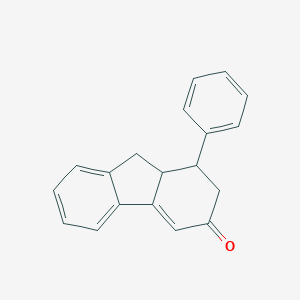

![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)

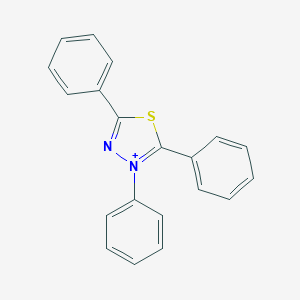
![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)